molecular formula C10H8INO2 B8480839 4-Hydroxy-7-iodo-6-methyl-1H-quinolin-2-one

4-Hydroxy-7-iodo-6-methyl-1H-quinolin-2-one

Cat. No. B8480839
M. Wt: 301.08 g/mol
InChI Key: FYFLUWOGTOSAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-7-iodo-6-methyl-1H-quinolin-2-one is a useful research compound. Its molecular formula is C10H8INO2 and its molecular weight is 301.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-7-iodo-6-methyl-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-iodo-6-methyl-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

4-hydroxy-7-iodo-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8INO2/c1-5-2-6-8(3-7(5)11)12-10(14)4-9(6)13/h2-4H,1H3,(H2,12,13,14)

InChI Key

FYFLUWOGTOSAGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1I)NC(=O)C=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N′-Bis-(3-iodo-4-methyl-phenyl)-malonamide (43.4 g, 81.3 mmol) was added portionwise to a melt of aluminum chloride (32.5 g, 244 mmol) and sodium chloride (9.50 g, 163 mmol) at 150° C., then the mixture was heated at 250° C. for 20 min. After cooling the solid formed was suspended in hot water and collected by filtration. This crude material was suspended in hot 0.5 M aq. sodium hydroxide solution, insoluble material was removed by filtration, and the filtrate was acidified with 25% aq. hydrochloric acid solution. The precipitate was collected by filtration, washed with water and ethyl acetate, and dried to afford the title compound (6.85 g, 28%). Light brown solid, EI-MS: m/e=301.2 (M+).
Name
N,N′-Bis-(3-iodo-4-methyl-phenyl)-malonamide
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
28%

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